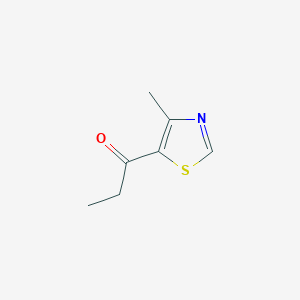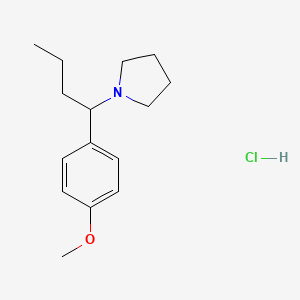
Sodium sulfanylacetate (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium dithioglycolate is a chemical compound with the formula C2H3NaO2S2. It is commonly used in various industrial and scientific applications due to its reducing properties. This compound is particularly known for its role in microbiology as a reducing agent in culture media, facilitating the growth of anaerobic organisms by maintaining low oxygen conditions .
准备方法
Synthetic Routes and Reaction Conditions: Sodium dithioglycolate can be synthesized through the reaction of sodium hydroxide with thioglycolic acid. The reaction typically involves the following steps:
- Dissolving thioglycolic acid in water.
- Adding sodium hydroxide to the solution.
- Stirring the mixture until the reaction is complete, resulting in the formation of sodium dithioglycolate.
Industrial Production Methods: In industrial settings, sodium dithioglycolate is produced by reacting thioglycolic acid with sodium hydroxide under controlled conditions. The reaction is carried out in large reactors, and the product is purified through crystallization or other separation techniques to obtain high-purity sodium dithioglycolate .
化学反应分析
Types of Reactions: Sodium dithioglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form dithiodiglycolic acid.
Reduction: Acts as a reducing agent, reducing molecular oxygen to water.
Substitution: Can participate in substitution reactions with alkyl halides to form thioethers.
Common Reagents and Conditions:
Oxidation: Requires oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Typically occurs in the presence of molecular oxygen.
Substitution: Involves alkyl halides and may require catalysts to enhance the reaction rate.
Major Products:
Oxidation: Dithiodiglycolic acid.
Reduction: Water.
Substitution: Thioethers.
科学研究应用
Sodium dithioglycolate has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent in various chemical reactions.
Biology: Facilitates the growth of anaerobic bacteria in culture media.
Medicine: Investigated for its potential use in drug formulations and as a reducing agent in pharmaceutical preparations.
作用机制
The primary mechanism of action of sodium dithioglycolate is its ability to act as a reducing agent. It reduces molecular oxygen to water, thereby creating an anaerobic environment. This property is particularly useful in microbiology for the cultivation of anaerobic organisms. Additionally, it can reduce disulfide bonds in proteins, which is beneficial in various biochemical applications .
相似化合物的比较
Thioglycolic Acid: Similar in structure but lacks the sodium ion.
Calcium Thioglycolate: Used in depilatory products.
Ammonium Thioglycolate: Commonly used in hair perming solutions.
Uniqueness: Sodium dithioglycolate is unique due to its high solubility in water and its effectiveness as a reducing agent in both chemical and biological applications. Its ability to maintain low oxygen conditions makes it particularly valuable in microbiological culture media .
属性
CAS 编号 |
79964-55-9 |
|---|---|
分子式 |
C4H6Na2O4S2 |
分子量 |
228.2 g/mol |
IUPAC 名称 |
disodium;2-sulfanylacetate |
InChI |
InChI=1S/2C2H4O2S.2Na/c2*3-2(4)1-5;;/h2*5H,1H2,(H,3,4);;/q;;2*+1/p-2 |
InChI 键 |
HNRAOCKXXJDELP-UHFFFAOYSA-L |
规范 SMILES |
C(C(=O)[O-])S.C(C(=O)[O-])S.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)



![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
![3-Amino-3-[2-(3,4-dichlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13789290.png)
![5-[2-(Dipropylamino)ethyl]-1,4-dihydro-3H-2,1-benzoxazin-3-one Hydrochloride](/img/structure/B13789294.png)
